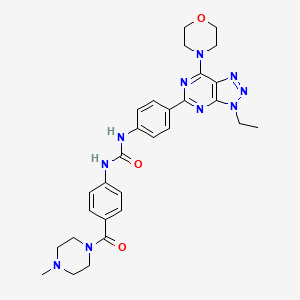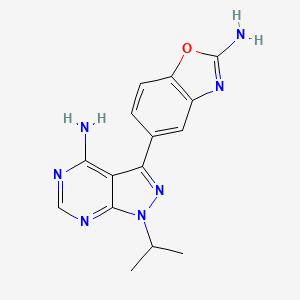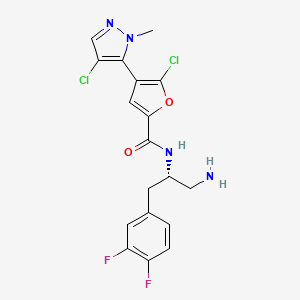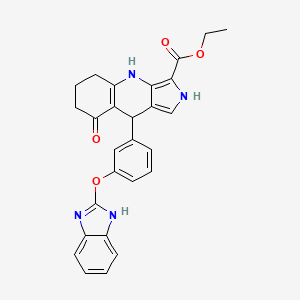
SAR156497
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAR156497 is a highly selective inhibitor of the Aurora family of serine/threonine kinases, which includes Aurora A, Aurora B, and Aurora C . These kinases play a crucial role in cell cycle regulation, particularly during mitosis. The compound has shown significant potential in both in vitro and in vivo studies, making it a promising candidate for anticancer therapies .
Preparation Methods
The synthesis of SAR156497 involves the discovery and optimization of a novel series of tricyclic molecules . The detailed synthetic routes and reaction conditions are proprietary and have been developed by Sanofi’s Oncology Drug Discovery team . The industrial production methods for this compound are not publicly disclosed, but they likely involve advanced organic synthesis techniques and stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
SAR156497 undergoes various chemical reactions, primarily focusing on its interaction with Aurora kinases. The compound exhibits high selectivity and potency against Aurora A, Aurora B, and Aurora C kinases . Common reagents and conditions used in these reactions include kinase assays and cell viability assays to evaluate the compound’s inhibitory effects . The major products formed from these reactions are the inhibited forms of the Aurora kinases, which result in disrupted cell cycle progression and potential anticancer effects .
Scientific Research Applications
SAR156497 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of Aurora kinases . In biology, it is used to investigate the role of these kinases in cell cycle regulation and their involvement in various malignancies . In medicine, this compound is being explored as a potential anticancer therapy due to its ability to selectively inhibit Aurora kinases, which are often overexpressed in cancer cells . The compound’s high selectivity and efficacy make it a promising candidate for further clinical development .
Mechanism of Action
SAR156497 exerts its effects by selectively binding to the active sites of Aurora A, Aurora B, and Aurora C kinases . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in mitosis . As a result, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of the Aurora kinases, and its selectivity is attributed to its unique binding mode and structural features .
Comparison with Similar Compounds
SAR156497 is unique in its high selectivity and potency against all three Aurora kinases (Aurora A, Aurora B, and Aurora C) . Other similar compounds include alisertib, barasertib, and danusertib, which also target Aurora kinases but may have different selectivity profiles and efficacy . For example, alisertib primarily targets Aurora A kinase, while barasertib and danusertib inhibit both Aurora A and Aurora B kinases . This compound’s ability to inhibit all three Aurora kinases with high selectivity sets it apart from these other compounds .
Properties
Molecular Formula |
C27H24N4O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31) |
InChI Key |
YXMQIWJYPNBZJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAR156497; SAR156497; SAR 156497. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


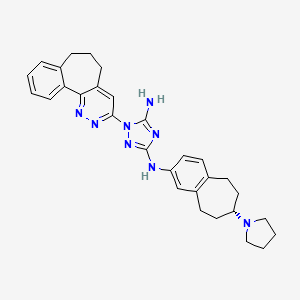
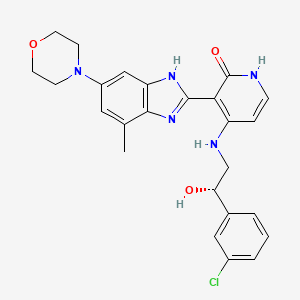
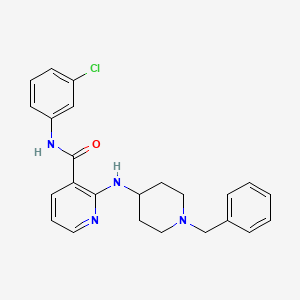
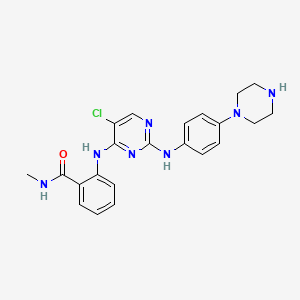
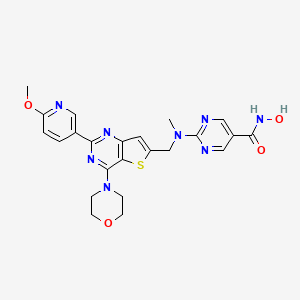
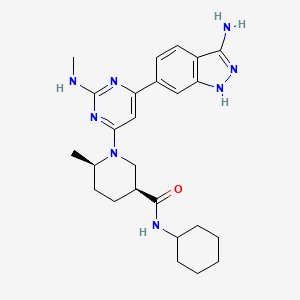
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)
![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
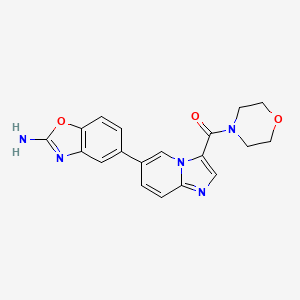
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
